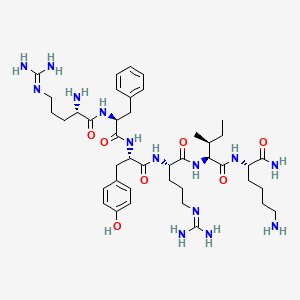

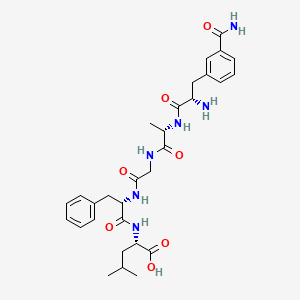

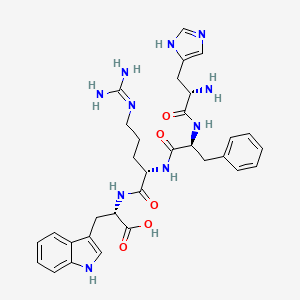

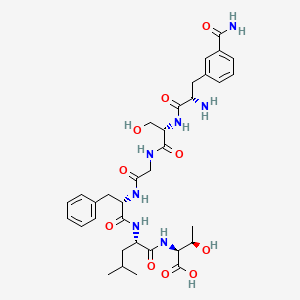

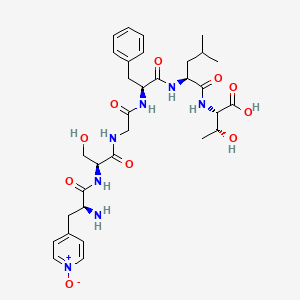

H-Ryyrik-NH2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de H-RYYRIK-NH2 implique une synthèse peptidique en phase solide utilisant la stratégie Fmoc. Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le groupe acétyle N-terminal est essentiel à son activité, tandis que le groupe amide C-terminal est moins significatif . Les méthodes de production industrielle pour les peptides comme this compound impliquent généralement des synthétiseurs peptidiques automatisés qui peuvent gérer des synthèses à grande échelle avec une pureté et un rendement élevés.

Analyse Des Réactions Chimiques

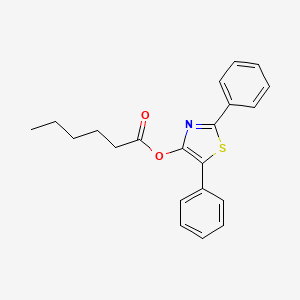

H-RYYRIK-NH2 subit diverses réactions chimiques, notamment la substitution et la réduction. Par exemple, l'isovaleryl-RYYRIK-NH2 tritié est préparé à partir de son précurseur par réduction catalytique utilisant du gaz tritié . Les réactifs couramment utilisés dans ces réactions comprennent le gaz tritié et d'autres agents réducteurs. Les principaux produits formés à partir de ces réactions sont des analogues tritiés qui sont utiles pour les études de liaison aux récepteurs.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine. Il est utilisé comme antagoniste spécifique du récepteur de la nociceptine/orphanine FQ (NOP), qui est impliqué dans la modulation de la douleur . Ce composé est précieux pour étudier les caractéristiques de liaison aux récepteurs des antagonistes et a des applications cliniques potentielles comme analgésique et médicament antineuropathique . En outre, il est utilisé dans le développement de médicaments antiparkinson innovants et dans l'étude des voies de signalisation des récepteurs couplés aux protéines G .

Mécanisme d'action

This compound exerce ses effets en antagonisant le récepteur de la nociceptine/orphanine FQ (ORL1). Il inhibe de manière compétitive la stimulation de la liaison du GTP aux protéines G par la nociceptine, bloquant ainsi l'activation des protéines G induite par la nociceptine . Cet antagonisme est spécifique au récepteur ORL1 et n'affecte pas les autres récepteurs opioïdes. Le groupe acétyle N-terminal et la séquence tripeptidique RYY (Arg-Tyr-Tyr) sont essentiels pour sa liaison au récepteur .

Applications De Recherche Scientifique

H-RYYRIK-NH2 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a specific antagonist for the nociceptin/orphanin FQ (NOP) receptor, which is involved in pain modulation . This compound is valuable in studying the receptor-binding characteristics of antagonists and has potential clinical applications as an analgesic and antineuropathic drug . Additionally, it is used in the development of innovative antiparkinson drugs and in the study of G protein-coupled receptor signaling pathways .

Mécanisme D'action

H-RYYRIK-NH2 exerts its effects by antagonizing the nociceptin/orphanin FQ receptor (ORL1). It competitively inhibits the stimulation of GTP binding to G proteins by nociceptin, thereby blocking the nociceptin-induced activation of G proteins . This antagonism is specific to the ORL1 receptor and does not affect other opioid receptors. The N-terminal acetyl group and the tripeptide sequence RYY (Arg-Tyr-Tyr) are crucial for its binding to the receptor .

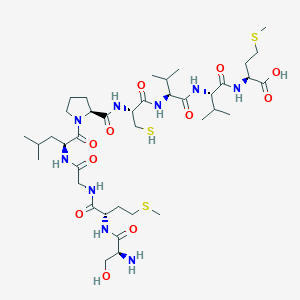

Comparaison Avec Des Composés Similaires

H-RYYRIK-NH2 est similaire à d'autres antagonistes de la nociceptine, tels que Ac-RYYRWK-NH2 et l'isovaleryl-RYYRIK-NH2 tritié . Ces composés partagent des similitudes structurales et ciblent le même récepteur, mais diffèrent par leurs affinités de liaison et leurs activités spécifiques. This compound est unique par sa forte affinité et sa spécificité pour le récepteur ORL1, ce qui en fait un outil précieux pour étudier les voies de signalisation de la nociceptine et développer des agents thérapeutiques.

Propriétés

Formule moléculaire |

C42H68N14O7 |

|---|---|

Poids moléculaire |

881.1 g/mol |

Nom IUPAC |

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide |

InChI |

InChI=1S/C42H68N14O7/c1-3-25(2)34(40(63)52-30(35(45)58)14-7-8-20-43)56-37(60)31(15-10-22-51-42(48)49)53-38(61)33(24-27-16-18-28(57)19-17-27)55-39(62)32(23-26-11-5-4-6-12-26)54-36(59)29(44)13-9-21-50-41(46)47/h4-6,11-12,16-19,25,29-34,57H,3,7-10,13-15,20-24,43-44H2,1-2H3,(H2,45,58)(H,52,63)(H,53,61)(H,54,59)(H,55,62)(H,56,60)(H4,46,47,50)(H4,48,49,51)/t25-,29-,30-,31-,32-,33-,34-/m0/s1 |

Clé InChI |

NJUUHBQLRQTWGG-QQUOXUDESA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1H-indol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849219.png)

![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1,3-benzothiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849236.png)

![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1,3-benzoxazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849251.png)

![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1H-imidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849254.png)

![H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2](/img/structure/B10849291.png)